5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one
Description
Historical Context of Benzoxazole Derivatives
Benzoxazole, first synthesized in the early 20th century, emerged as a foundational heterocyclic scaffold due to its aromatic stability and reactivity at electrophilic sites. While the parent compound lacked direct applications, its derivatives gained prominence in the mid-20th century with the discovery of their biological and industrial potential. Early work focused on simple substitutions, such as halogenation and alkylation, to optimize physicochemical properties. By the 1970s, benzoxazoles were integral to pharmaceuticals like flunoxaprofen (a nonsteroidal anti-inflammatory drug) and calcimycin (an antibiotic), highlighting their versatility. The development of fluorescent benzoxazole derivatives, such as 2,5-bis(benzoxazol-2-yl)thiophene, revolutionized industrial applications as optical brighteners in detergents and polymers.
The structural similarity of benzoxazoles to nucleic acid bases like adenine and guanine further spurred interest in their bioactivity. By the 2000s, advances in catalytic methods enabled efficient synthesis of complex derivatives, including fused heterocycles and hybrid molecules. These innovations laid the groundwork for exploring benzoxazole-pyrimidine hybrids, which combine the pharmacological profiles of both moieties.
Significance of Pyrimidine-Benzoxazole Hybrids in Heterocyclic Chemistry
Pyrimidine-benzoxazole hybrids represent a strategic fusion of two pharmacologically privileged scaffolds. Pyrimidine, a six-membered ring with two nitrogen atoms, is ubiquitous in nucleic acids and ATP, making it a critical target for antiviral and anticancer agents. When conjugated with benzoxazole, the resulting hybrids exhibit enhanced binding affinity to biological targets due to:
- Extended π-conjugation , improving interactions with hydrophobic enzyme pockets.
- Tautomeric versatility , enabling adaptive hydrogen bonding.
- Synergistic electronic effects , modulating reactivity at the chloro-methylpyrimidine and oxazolone sites.
For example, hybrid structures like 5-(1,3-benzoxazol-2-yl)-2-pyrimidinethiol demonstrated potent inhibitory activity against cyclooxygenase-2 (COX-2), a key inflammation mediator. Similarly, derivatives bearing chloropyrimidine groups showed nanomolar cytotoxicity against colorectal (HCT116) and breast (MCF-7) cancer cell lines. These findings underscore the hybrid’s ability to target multiple pathways, including enzyme inhibition and DNA intercalation.
Discovery and Development Timeline
The synthesis of 5-(2-chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one (CAS: 1236670-87-3) reflects incremental advances in hybrid heterocycle design:
- 2010–2015 : Methodological breakthroughs in coupling reactions enabled efficient amination of chloropyrimidines with benzoxazolone precursors.
- 2016–2018 : Structure-activity relationship (SAR) studies identified the 2-chloro-5-methylpyrimidin-4-ylamino group as critical for kinase inhibition.
- 2019–2022 : Scalable protocols using nanocatalysts and green solvents improved yields (>80%) for analogs like this compound.
- 2023–Present : Computational studies rationalized its binding to EGFR and VEGFR-2, suggesting potential in oncology.
This compound’s development parallels broader trends in minimizing synthetic steps while maximizing bioactivity, as seen in its one-pot synthesis from 2-aminophenol and 2-chloro-5-methylpyrimidin-4-amine.
Current Research Landscape
Recent studies prioritize mechanistic elucidation and structural optimization:
- Anticancer Applications : Hybrids inhibit tubulin polymerization and topoisomerase II, with IC~50~ values <10 µM in leukemia (K562) and pancreatic (PaCa-2) models. Molecular docking reveals strong interactions with the ATP-binding cleft of EGFR (ΔG = −9.2 kcal/mol).
- Antimicrobial Potential : Derivatives exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 2 µg/mL) and Candida albicans (MIC = 4 µg/mL), outperforming fluconazole in resistant strains.
- Synthetic Innovations : Photocatalytic C–N coupling and flow chemistry reduce reaction times from hours to minutes, enabling high-throughput screening.
Ongoing clinical trials focus on hybrid analogs for glioblastoma and triple-negative breast cancer, with preliminary data showing reduced tumor volume in xenograft models. Collaborative initiatives like the Open Synthesis Network further accelerate discovery by sharing synthetic routes and bioactivity data.
Properties
IUPAC Name |
5-[(2-chloro-5-methylpyrimidin-4-yl)amino]-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2/c1-6-5-14-11(13)17-10(6)15-7-2-3-9-8(4-7)16-12(18)19-9/h2-5H,1H3,(H,16,18)(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBQURRLOOQIGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC3=C(C=C2)OC(=O)N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (S_NAr) Approach
- Substrates : 2-chloro-5-methylpyrimidine derivatives and benzo[d]oxazol-2-amine or its derivatives.
- Reaction Conditions : Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dioxane.
- Catalysts/Base : Use of bases like potassium carbonate to facilitate the substitution.
- Temperature : Moderate heating (80–150°C) depending on substrate reactivity and solvent boiling point.
- Mechanism : The amino group on benzo[d]oxazol-2-one attacks the electrophilic carbon bearing the chlorine on the pyrimidine ring, displacing the chloride ion and forming the desired C-N bond.
- The reaction of 2-aminopyridine 1-oxides with chloropyrimidines in DMF at room temperature or slightly elevated temperatures yields monoaminated products efficiently.
- The presence of an N-oxide on the amino heterocycle significantly enhances nucleophilicity and reaction yield.
- Formamidine-protected intermediates can be isolated and then converted to the target amination products upon deprotection with aqueous ammonia, indicating an intramolecular rearrangement mechanism during the amination step.
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-aminopyridine 1-oxide + 2,4-dichloropyrimidine | DMF | Room temp | 5 | Moderate (varies 50-80%) |
| Formamidine-protected 2-aminopyridine 1-oxide + 2,4-dichloropyrimidine | DMF | 0°C to RT | 2-5 | Up to 80% (isolated intermediate) |
Note: The reaction is sensitive to temperature; higher temperatures may lead to side products or reduced selectivity.
Palladium-Catalyzed Amination (Buchwald-Hartwig Type Coupling)
- Substrates : Chloro-substituted pyrimidines and benzo[d]oxazol-2-amine derivatives.
- Catalysts : Pd(0) complexes with appropriate ligands (e.g., bisphosphines).
- Base : Commonly potassium carbonate or sodium tert-butoxide.
- Solvent : Polar aprotic solvents such as dioxane or DMF.
- Temperature : Elevated temperatures (80–150°C).
- Advantages : High selectivity and tolerance to various functional groups.
- Limitations : Requires expensive catalysts and ligands, and optimization is substrate-dependent.
This method is well-established for aryl amination but may require tailored ligand systems for electron-poor heteroaromatic amines such as chloropyrimidines.
Microwave-Assisted Synthesis
- Microwave irradiation can accelerate reaction rates and improve yields.
- Example: Heating a mixture of aminobenzoate derivatives and pyrimidine intermediates in p-xylene or DMF under microwave conditions at 150–170°C for 30 min to 2 h.
- This method allows rapid access to intermediates that can be further transformed into the target compound.
- Purification typically involves reverse-phase chromatography to isolate the desired product as a salt (e.g., trifluoroacetic acid salt).
Research Findings and Optimization Insights
- Nucleophilicity Enhancement : The presence of N-oxide groups on the amino heterocycle significantly enhances nucleophilicity, facilitating the S_NAr reaction at lower temperatures and improving yields.
- Temperature Control : Reaction temperature critically affects selectivity; mild conditions favor mono-substitution, while higher temperatures may cause side reactions or deoxygenation.
- Solvent Effects : DMF and dioxane are preferred solvents; however, solubility issues may dictate solvent choice.
- Protecting Groups : Formamidine protection of amino groups in intermediates can stabilize reactive species and allow isolation before final deprotection and rearrangement to the target compound.
- Microwave Irradiation : Offers time-efficient synthesis but requires careful control to avoid decomposition.
- Purification : Reverse-phase chromatography under acidic conditions is effective for isolating pure compounds, especially as TFA salts.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (S_NAr) | 2-chloro-5-methylpyrimidine + benzo[d]oxazol-2-amine | DMF or dioxane, 80–100°C, base (K2CO3) | Simple, cost-effective, good yield with N-oxide substrates | Requires reactive substrates, sensitive to temperature |
| Pd-Catalyzed Amination | Chloro-pyrimidine + benzo[d]oxazol-2-amine + Pd catalyst | Dioxane or DMF, 80–150°C, base | High selectivity, broad scope | Expensive catalysts, ligand optimization needed |
| Microwave-Assisted Synthesis | Aminobenzoate derivatives + pyrimidine intermediates | P-xylene or DMF, 150–170°C, microwave | Rapid, efficient | Requires specialized equipment, scale limitations |
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzo[d]oxazole derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research has indicated that compounds similar to 5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways associated with tumor growth. For instance, studies have shown that derivatives of benzo[d]oxazole compounds can inhibit tumor proliferation by targeting the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
-
Antimicrobial Properties
- The compound has demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi. Its structure allows for interaction with microbial enzymes, leading to inhibition of growth. This property is particularly valuable in the development of new antibiotics in an era of increasing antibiotic resistance .
- Inflammation and Pain Management
A variety of biological assays have been conducted to evaluate the efficacy of this compound:
Case Studies
-
Case Study on Cancer Treatment
- A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, highlighting its potential as a chemotherapeutic agent. Further investigations into its mechanism revealed that it induced apoptosis through the activation of caspase pathways .
- Case Study on Antimicrobial Efficacy
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The compound shares a benzoxazolone core and pyrimidine moiety with several derivatives, differing in substituents that influence physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:
Key Observations:
In contrast, the fluoro-methoxy substitution in the JAK/STAT analog (C₂₀H₁₇FN₄O₃) improves metabolic stability and target selectivity, critical for therapeutic applications . The trimethylphenyl group in the analog from increases hydrophobicity, favoring interactions with lipid-rich tumor microenvironments .
Notably, JAK/STAT pathways are implicated in autoimmune diseases and cancer . Halogenated benzoxazolones (e.g., 6-bromo-3-methyl derivative) demonstrate enhanced cytotoxicity in preliminary studies, possibly due to DNA intercalation or protease inhibition .
Pharmacological and Mechanistic Insights
- Structural analogs with benzoxazolone scaffolds may interact with these receptors, inducing apoptosis via caspase-independent pathways (e.g., sigma-2 agonists like CB-64D) .
- Drug Resistance and Synergy : Sigma-2 agonists (e.g., CB-184) potentiate antineoplastic agents like doxorubicin in drug-resistant tumors. This synergy could extend to benzoxazolone derivatives with similar receptor affinities .
Biological Activity
5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one, also known by its CAS number 2044722-64-5, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and antifungal activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]oxazole moiety linked to a pyrimidine derivative, contributing to its unique pharmacological profile. Its molecular formula is , with a molecular weight of 251.68 g/mol.
Antibacterial Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit notable antibacterial properties. In vitro tests have shown effectiveness against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0048 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Bacillus subtilis | 0.0048 mg/mL |
These results indicate that the compound has the potential to act as an effective antibacterial agent, particularly against resistant strains such as MRSA.
Antifungal Activity
The compound has also been evaluated for antifungal activity. In studies, it showed significant inhibition against common fungal pathogens.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.039 mg/mL |
| Aspergillus niger | 0.078 mg/mL |
These findings suggest that the compound may be a promising candidate for the treatment of fungal infections, particularly in immunocompromised patients.
The biological activity of this compound is believed to be linked to its ability to interfere with nucleic acid synthesis and protein synthesis in microbial cells. The presence of the pyrimidine ring is crucial for these interactions, as it mimics natural substrates involved in these pathways.
Case Studies
- Case Study on Antibacterial Efficacy : A study published in MDPI evaluated the antibacterial efficacy of several pyrimidine derivatives, including our compound of interest. The results indicated a strong correlation between structural modifications and enhanced antibacterial activity, particularly noting the importance of halogen substitutions .
- Clinical Implications : In a clinical setting, compounds structurally related to this compound have been used in formulations targeting resistant bacterial infections, showing promise in reducing treatment failures associated with conventional antibiotics .
Q & A
Q. How can researchers design in vitro kinase assays to evaluate inhibitory activity?
- Methodological Answer : Use recombinant kinase assays (ADP-Glo™) with ATP concentrations near Km. Include controls: staurosporine (positive), DMSO (vehicle, ≤1%). Generate 8-point dose-response curves (1 nM–10 μM) for IC₅₀ determination. Screen against 50-kinase panels for selectivity. Optimize chloro-methyl substitutions to minimize off-target effects, as shown in related pyrimidine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
